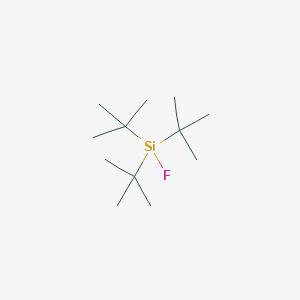
Tri-tert-butyl(fluoro)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and one fluorine atom attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-tert-butyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with silicon tetrafluoride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
3(CH3)3CLi+SiF4→(CH3)3CSiF+3LiF
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of specialized equipment to handle reactive intermediates and maintain an inert atmosphere is crucial for efficient and safe production.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butyl(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in polar solvents.
Reduction: Hydrosilanes or metal hydrides in the presence of catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products
Substitution: Formation of tert-butyl-substituted silanes.
Reduction: Formation of silanes with hydrogen or other substituents.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
Tri-tert-butyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing tert-butyl groups into organic molecules.
Materials Science: Employed in the synthesis of silicon-based materials with unique properties.
Catalysis: Acts as a precursor for catalysts used in various chemical reactions.
Biology and Medicine:
Mécanisme D'action
The mechanism by which tri-tert-butyl(fluoro)silane exerts its effects involves the reactivity of the silicon-fluorine bond. The bond can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Similar in structure but with ethyl groups instead of tert-butyl groups.
Trimethylsilane: Contains methyl groups instead of tert-butyl groups.
Tri-tert-butylchlorosilane: Similar but with a chlorine atom instead of fluorine.
Uniqueness
Tri-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its chlorine or hydrogen analogs. The tert-butyl groups also provide significant steric hindrance, affecting the compound’s behavior in chemical reactions.
Propriétés
Numéro CAS |
56348-27-7 |
|---|---|
Formule moléculaire |
C12H27FSi |
Poids moléculaire |
218.43 g/mol |
Nom IUPAC |
tritert-butyl(fluoro)silane |
InChI |
InChI=1S/C12H27FSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |
Clé InChI |
NVCWINRAUPYMBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


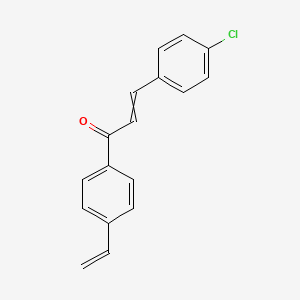

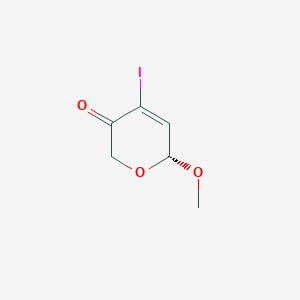
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
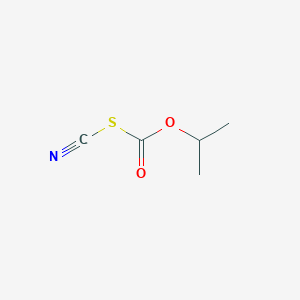
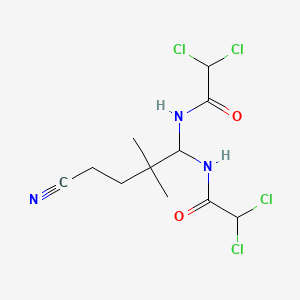
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
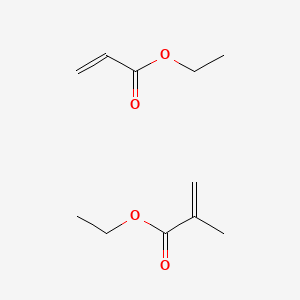
![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)


